Fluorophosphate
Overview
Description
The monofluorophosphate ion is an anion with the chemical formula PO3F2−. It consists of a phosphate group where one oxygen atom is substituted with a fluoride atom. The ion carries a charge of -2 and resembles sulfate in size, shape, and charge. This similarity allows it to form compounds with structures akin to sulfates, such as Tutton’s salts and langbeinites . The most well-known compound containing the monothis compound ion is sodium monothis compound, which is commonly used in toothpaste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monofluorophosphate can be synthesized through the hydrolysis of dithis compound with an alkali. The reaction is as follows: [ \text{PO2F2−} + 2 \text{MOH} \rightarrow \text{M2PO3F} + \text{H2O} + \text{F−} ] where M represents a metal cation .
Industrial Production Methods: Industrial production of monothis compound involves the reaction of a fluoride with a metaphosphate: [ \text{MF} + \text{MPO3} \rightarrow \text{M2PO3F} ] This method is efficient and widely used in the production of sodium monothis compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Monofluorophosphate ions undergo various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other nucleophiles.
Hydrolysis: The ion can be hydrolyzed to produce phosphate and fluoride ions.
Common Reagents and Conditions:
Alkali Hydrolysis: Using alkali metals like sodium or potassium hydroxide.
Acidic Conditions: Hydrolysis can also occur under acidic conditions, leading to the formation of phosphoric acid and hydrofluoric acid.
Major Products:
Phosphate Ions: Resulting from hydrolysis.
Fluoride Ions: Also a product of hydrolysis.
Scientific Research Applications
Monofluorophosphate ions have diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology and Medicine: Sodium monothis compound is used in dental care products to prevent dental caries by promoting the remineralization of tooth enamel.
Industry: Employed in the production of low-melting-point glasses and as a corrosion inhibitor.
Mechanism of Action
The monofluorophosphate ion exerts its effects primarily through its interaction with biological molecules. In dental applications, it promotes the remineralization of tooth enamel by forming fluoroapatite, which is more resistant to acid attack than hydroxyapatite. The fluoride ion released from monothis compound can also inhibit the activity of enzymes like enolase, which is involved in the glycolytic pathway of bacteria, thereby reducing bacterial acid production .
Comparison with Similar Compounds
Difluorophosphate (PO2F2−): Contains two fluoride atoms instead of one.
Hexathis compound ([PF6]−): Contains six fluoride atoms and is used in different applications, such as in electrolytes for lithium-ion batteries.
Uniqueness: Monothis compound is unique due to its specific structure, which allows it to form compounds similar to sulfates. Its ability to release fluoride ions in a controlled manner makes it particularly valuable in dental care products .
Properties
IUPAC Name |
fluoro-dioxido-oxo-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMPOCYEZONEA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FO3P-2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10163-15-2 (di-hydrochloride salt), 15600-53-0 (barium salt), 7631-97-2 (unspecified hydrochloride salt), 7789-74-4 (calcium salt) | |
Record name | Fluorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90164882 | |
Record name | Fluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.970 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-43-8 | |
Record name | Phosphorofluoridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15181-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monofluorophosphate ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOFLUOROPHOSPHATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4964UZ79MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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